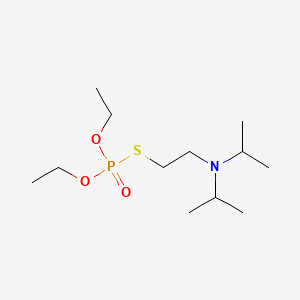

S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate is a chemical compound with the molecular formula C12H28NO3PS and a molecular weight of 297.39 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate typically involves the reaction of diisopropylamine with diethyl phosphorochloridothioate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions

S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphorothioate oxides, while reduction can produce simpler phosphorothioate derivatives .

Aplicaciones Científicas De Investigación

S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate has several scientific research applications:

Chemistry: It is used as a reagent in various chemical syntheses and reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Mecanismo De Acción

The mechanism of action of S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate include:

- O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate

- O,O-diethyl S-[2-(dimethylamino)ethyl] phosphorothioate

Uniqueness

This compound is unique due to its specific molecular structure and the presence of diisopropylamino and diethyl phosphorothioate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Actividad Biológica

S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate, commonly known as VX, is a highly toxic organophosphorus compound primarily recognized for its use as a chemical warfare agent. Its biological activity is characterized by its potent inhibition of acetylcholinesterase (AChE), leading to severe neurotoxic effects. This article provides a comprehensive overview of the biological activity of VX, including its mechanisms of action, toxicity profiles, and relevant case studies.

VX acts as an irreversible inhibitor of acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. The mechanism involves:

- Covalent Bonding : VX binds to the serine residue at the active site of AChE, forming a stable phosphorylated enzyme complex. This prevents the hydrolysis of acetylcholine, leading to its accumulation.

- Neurological Effects : The excess acetylcholine results in continuous stimulation of cholinergic receptors, causing symptoms such as muscle twitching, respiratory failure, convulsions, and ultimately death due to respiratory paralysis .

Toxicity Profile

The toxicity of VX is profound and can be summarized as follows:

- Lethal Dose : The estimated lethal dose for humans is approximately 10 mg via skin exposure and 30 mg via inhalation.

- Onset of Symptoms : Symptoms can appear within minutes after exposure and include miosis (constricted pupils), excessive salivation, lacrimation (tearing), urination, diarrhea, gastrointestinal distress, and muscle twitching.

- Long-term Effects : Survivors may experience prolonged neurological deficits due to irreversible damage to cholinergic pathways .

Case Studies

Several studies have documented the effects of VX exposure in both laboratory settings and field incidents:

- Laboratory Studies : Research involving animal models has shown that VX exposure leads to significant neuronal damage and behavioral changes consistent with cholinergic overstimulation. For example, studies on rats demonstrated that VX exposure resulted in significant mortality rates within hours post-exposure .

- Field Incidents : Historical data from nerve agent attacks highlight the acute effects of VX. In one notable incident, a small-scale release resulted in multiple casualties due to rapid respiratory failure among exposed individuals .

Research Findings

Recent research has focused on the detection and degradation of VX in various environments:

- Detection Techniques : Advanced spectroscopic methods have been developed for detecting VX in contaminated environments. These methods utilize fluorescent probes that react specifically with organophosphorus compounds .

- Decontamination Strategies : Studies have explored various decontamination agents capable of neutralizing VX. For instance, a mixture of hydrogen peroxide vapor and ammonia has been shown to effectively degrade VX into non-toxic products such as ethyl methylphosphonic acid (EMPA) within a few hours .

Summary Table of Biological Activity

| Parameter | Details |

|---|---|

| Chemical Class | Organophosphorus compound |

| Common Name | VX |

| Mechanism of Action | Irreversible AChE inhibitor |

| Lethal Dose (Skin) | ~10 mg |

| Symptoms Onset | Minutes post-exposure |

| Major Toxic Effects | Respiratory failure, convulsions |

| Degradation Products | Ethyl methylphosphonic acid (EMPA) |

Propiedades

IUPAC Name |

N-(2-diethoxyphosphorylsulfanylethyl)-N-propan-2-ylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28NO3PS/c1-7-15-17(14,16-8-2)18-10-9-13(11(3)4)12(5)6/h11-12H,7-10H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUBECNGNBBISQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCCN(C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28NO3PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of studying the oxidation of S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate using fungal laccase?

A1: While the provided abstract doesn't specifically mention this compound, it focuses on using fungal laccase for oxidizing phosphorothiolates. [] This is significant because phosphorothiolates, a class of organophosphorus compounds, often act as pesticides and chemical warfare agents. Understanding their enzymatic oxidation can be crucial for:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.